4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid
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Overview
Description
4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzoic acid ring and a phenylethoxy group attached to the aniline moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid typically involves a multi-step process. One common method is the Ullmann reaction, which involves the coupling of 2-bromo-4-fluorobenzoic acid with aniline in the presence of a copper catalyst at elevated temperatures (around 403 K). The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of the phenylethoxy group.
3-Fluoro-4-(2-phenylethoxy)aniline: This compound has a similar structure but lacks the carboxylic acid group.
Uniqueness
4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid is unique due to the combination of the fluorine atom, phenylethoxy group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity, while the phenylethoxy group may contribute to its biological activity.
Properties
Molecular Formula |
C21H18FNO3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C21H18FNO3/c22-16-9-10-19(21(24)25)20(13-16)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,23H,11-12H2,(H,24,25) |
InChI Key |
ABXYQZXEVULDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC3=C(C=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
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